1-(1,5,2-Dioxazepan-2-yl)ethan-1-one
Description
1-(1,5,2-Dioxazepan-2-yl)ethan-1-one is a heterocyclic compound featuring a seven-membered dioxazepane ring fused with an acetyl group. Its molecular formula is C₇H₁₁NO₂, with a molecular weight of 157.17 g/mol. The dioxazepane ring contains two oxygen atoms and one nitrogen atom, conferring unique electronic and steric properties. This compound is cataloged as a building block in synthetic chemistry (Enamine Ltd, 2020), suggesting its utility in drug discovery or materials science .
Properties
IUPAC Name |
1-(1,5,2-dioxazepan-2-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-6(8)7-2-3-9-4-5-10-7/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPLVYLESWUSLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCOCCO1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1,5,2-Dioxazepan-2-yl)ethan-1-one can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing both oxygen and nitrogen functionalities. The reaction typically requires a catalyst and is conducted under reflux conditions to ensure complete cyclization.
Industrial Production Methods: For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, precise temperature control, and efficient purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(1,5,2-Dioxazepan-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(1,5,2-Dioxazepan-2-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(1,5,2-Dioxazepan-2-yl)ethan-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biochemical and physiological effects. The specific pathways involved depend on the context of its application.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 1-(1,5,2-Dioxazepan-2-yl)ethan-1-one and analogous compounds:
Structural and Functional Comparisons
Heterocyclic Core Variations: Dioxazepane vs. Benzofuran vs. Naphthyl: The benzofuran-based oxime ethers in exhibit antimicrobial activity, likely due to the planar aromatic system enhancing membrane penetration. In contrast, naphthyl-substituted ethanones in show kinase inhibition, attributed to hydrophobic interactions with enzyme active sites.
Substituent Effects: Acetyl Group: The acetyl moiety in this compound may act as a hydrogen-bond acceptor, a feature shared with the oxime ethers in . Aryl Substituents: Diarylated ethanones (e.g., ) lack reported bioactivity but serve as intermediates for complex syntheses, highlighting the role of steric bulk in reactivity.
Synthetic Accessibility :
- The target compound is commercially available as a building block , whereas analogs like the benzofuran oxime ethers require multi-step syntheses (e.g., oxime formation and etherification) .
Research Findings and Implications
- Antimicrobial Potential: The benzofuran-based oxime ethers demonstrate notable antimicrobial activity , suggesting that introducing polar groups (e.g., oxime) to the dioxazepane derivative could enhance similar properties.
- Kinase Inhibition : Substituents like naphthyl or benzimidazole in improve Eg5 kinase inhibition, implying that modifying the dioxazepane ring with aromatic groups might yield bioactive derivatives.
- Synthetic Utility: The diarylated ethanone in underscores the versatility of ethanone intermediates in constructing complex molecules, a role that this compound could fulfill in tailored syntheses.
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